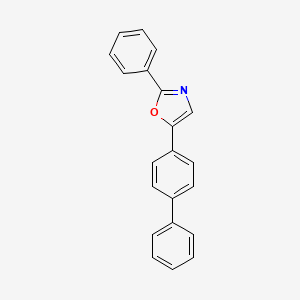

5-(1,1'-Biphenyl)-4-yl-2-phenyloxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-5-(4-phenylphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO/c1-3-7-16(8-4-1)17-11-13-18(14-12-17)20-15-22-21(23-20)19-9-5-2-6-10-19/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQCIPNRUROCBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90234392 | |

| Record name | 5-(1,1'-Biphenyl)-4-yl-2-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852-36-8 | |

| Record name | 2-Phenyl-5-(4-biphenylyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1'-Biphenyl)-4-yl-2-phenyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000852368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1,1'-Biphenyl)-4-yl-2-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[1,1'-biphenyl]-4-yl-2-phenyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 1,1 Biphenyl 4 Yl 2 Phenyloxazole

Retrosynthetic Analysis and Strategic Disconnections for the 5-(1,1'-Biphenyl)-4-yl-2-phenyloxazole Core

The retrosynthetic analysis of this compound involves strategically disconnecting the molecule into simpler, commercially available, or readily synthesizable precursors. The most logical disconnections for this target molecule focus on the formation of the oxazole (B20620) core and the introduction of the aryl substituents.

A primary disconnection strategy breaks down the molecule at the C-C bonds connecting the aryl groups to the oxazole ring and the C-N/C-O bonds within the oxazole ring itself. This leads to three key fragments: a biphenyl (B1667301) precursor, a phenyl precursor, and a synthon for the C2-N-C5 portion of the oxazole.

Key Retrosynthetic Disconnections:

Disconnection of the Biphenyl Moiety: The C-C bond between the two phenyl rings of the biphenyl group is a prime candidate for disconnection via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This leads back to a phenylboronic acid and a bromophenyl-substituted oxazole.

Disconnection of the Phenyl Group at C2: The bond between the phenyl group and the C2 position of the oxazole can be disconnected, suggesting a direct arylation approach or the use of benzoyl chloride or a related derivative in the oxazole ring formation.

Disconnection of the Oxazole Ring: The oxazole ring itself can be deconstructed through several established methods. A common approach involves a disconnection that leads to an α-haloketone and an amide, which can cyclize to form the oxazole. For a 2,4,5-trisubstituted oxazole, this could involve precursors like an α-bromoketone bearing one of the aryl groups and a benzamide (B126) derivative.

Targeted Synthetic Approaches to this compound

Building upon the retrosynthetic analysis, several targeted synthetic approaches can be envisioned for the construction of this compound. These methods prioritize efficiency, regioselectivity, and the use of modern catalytic systems.

Cyclization Reactions and Precursor Design for the Oxazole Ring

The formation of the 2,4,5-trisubstituted oxazole core is a critical step. Several classical and contemporary methods can be employed, each requiring specific precursor design.

One of the most versatile methods is the Robinson-Gabriel synthesis , which involves the cyclization of an N-acyl-α-amino ketone. For the target molecule, this would necessitate the synthesis of an N-benzoyl-α-amino ketone substituted with the biphenyl group at the appropriate position.

Another powerful approach is the Van Leusen oxazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.org This method could involve the reaction of TosMIC with an appropriate aldehyde to construct the oxazole ring, although it is more commonly used for 4,5-disubstituted oxazoles. organic-chemistry.org

More recent developments in oxazole synthesis include cascade reactions. For instance, a copper-mediated aerobic oxidative annulation of ketones and amines can produce 2,4,5-trisubstituted oxazoles from readily available starting materials. acs.org Another innovative approach involves a tandem aza-Wittig/Michael/isomerization reaction of vinyliminophosphorane with an acyl chloride to yield the trisubstituted oxazole. acs.org

Palladium-Catalyzed Cross-Coupling Strategies for Aromatic Substituent Incorporation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the efficient and selective formation of carbon-carbon bonds, making them ideal for introducing the biphenyl and phenyl substituents onto the oxazole core. researchgate.net

The Suzuki-Miyaura coupling is a highly effective method for the synthesis of biphenyl compounds. gre.ac.ukresearchgate.netasianpubs.org This reaction typically involves the coupling of an aryl boronic acid or its ester with an aryl halide in the presence of a palladium catalyst and a base. gre.ac.ukmdpi.com

For the synthesis of this compound, a plausible strategy would involve the synthesis of a 5-(4-bromophenyl)-2-phenyloxazole (B2495545) intermediate. This intermediate could then undergo a Suzuki-Miyaura coupling with phenylboronic acid to introduce the second phenyl ring and form the biphenyl moiety.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | DPEPhos | NaHCO₃ | Toluene/Water | 80 | Varies | kochi-tech.ac.jp |

| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/Water | 100 | High | researchgate.net |

This table presents generalized conditions. Optimal conditions may vary based on specific substrates.

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions. acs.orgbeilstein-journals.orgacs.org This method allows for the direct formation of a C-C bond between an aromatic C-H bond and an aryl halide, thus avoiding the pre-functionalization of the C-H bond. acs.org

In the context of this compound synthesis, direct arylation could be employed to introduce the phenyl group at the C2 position of a pre-formed 5-(1,1'-biphenyl)-4-yloxazole. However, controlling the regioselectivity of direct arylation on the oxazole ring is crucial, as both C2 and C5 positions can be reactive. organic-chemistry.orgacs.org Research has shown that the choice of catalyst, ligand, and solvent can effectively control the site of arylation. organic-chemistry.orgacs.org For instance, C2 arylation is often favored in nonpolar solvents. organic-chemistry.org

Table 2: Regioselective Direct Arylation of Oxazoles

| Catalyst | Ligand | Solvent | Position Selectivity | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | Toluene | C2 | acs.org |

| Pd(OAc)₂ | P(Cy)₃ | Dioxane | C2 | acs.org |

This table illustrates the influence of ligands and solvents on the regioselectivity of direct arylation.

Contemporary Methodologies in Oxazole Synthesis

Modern synthetic chemistry continues to provide innovative and efficient routes to complex heterocyclic compounds like 2,4,5-trisubstituted oxazoles.

Recent advancements include microwave-assisted O,N-acylation-cyclodehydration cascade reactions of oximes and acid chlorides, which have been used to synthesize a variety of novel 2,4,5-trisubstituted oxazole derivatives. nih.gov Another notable method is the palladium-catalyzed direct C-H addition of electron-rich heteroarenes to O-acyl cyanohydrins followed by a cyclization sequence, offering a flexible route to diverse trisubstituted oxazoles under redox-neutral conditions. lookchem.com

Furthermore, copper-catalyzed oxidative annulation reactions provide a solvent-free and efficient pathway to arylated oxazoles from simple ketones and amines under a molecular oxygen atmosphere, highlighting the trend towards more sustainable synthetic practices. acs.org

Green Chemistry Principles and Sustainable Synthesis Route Development

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. The application of these principles to the synthesis of this compound involves several key considerations:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. Multicomponent reactions are inherently advantageous in this regard.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions.

Energy Efficiency: Employing energy-efficient techniques like microwave and ultrasound irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to minimize waste. The development of recyclable catalysts further enhances the sustainability of the process.

For the synthesis of this compound, a sustainable approach would favor a one-pot, multicomponent reaction, ideally catalyzed by a recyclable catalyst in a green solvent or under solvent-free conditions, and potentially accelerated by microwave or ultrasound energy.

Mechanistic Investigations of Reaction Pathways in this compound Formation

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing more efficient synthetic routes. The formation of the oxazole ring in this compound can proceed through several mechanistic pathways depending on the chosen synthetic method.

In the Robinson-Gabriel synthesis , the mechanism involves the initial protonation of the keto group of the 2-acylaminoketone precursor. This is followed by an intramolecular nucleophilic attack of the amide oxygen onto the activated carbonyl carbon, forming a five-membered ring intermediate. Subsequent dehydration leads to the formation of the aromatic oxazole ring.

The van Leusen reaction mechanism begins with the deprotonation of TosMIC to form a nucleophilic species. organic-chemistry.orgwikipedia.org In the context of oxazole synthesis from an aldehyde, the nucleophilic TosMIC attacks the aldehyde carbonyl group. The resulting intermediate undergoes a 5-endo-dig cyclization. Elimination of the tosyl group and subsequent tautomerization leads to the formation of the oxazole ring.

For metal-catalyzed syntheses , the mechanistic pathways are more varied and depend on the specific catalyst and reactants. For instance, a palladium-catalyzed C-H activation/cyclization sequence would involve oxidative addition of a C-H bond to the palladium center, followed by migratory insertion of a nitrile or other functional group, and finally reductive elimination to yield the oxazole product and regenerate the catalyst. nih.gov Copper-catalyzed oxidative annulation reactions may proceed via a keto-imine intermediate, with the metal facilitating the key C-O and C-N bond formations through oxidative processes. acs.org

Catalyst Development and Optimization for Enhanced Yield and Selectivity

A variety of metal catalysts, including those based on palladium, copper, rhodium, and gold, have been employed for the synthesis of substituted oxazoles. nih.govacs.orgrsc.orgresearchgate.net The choice of catalyst and ligands is critical for achieving high yields and selectivity. For instance, in a Suzuki-Miyaura cross-coupling approach to introduce the biphenyl moiety, the palladium catalyst and phosphine (B1218219) ligands would need to be carefully selected to ensure efficient coupling.

Table 3: Representative Catalysts for Oxazole Synthesis

| Catalyst | Reaction Type | Advantages | Reference |

| Pd(OAc)₂/Phosphine Ligands | C-H Activation/Coupling | High efficiency, functional group tolerance | nih.gov |

| Cu(I) or Cu(II) salts | Oxidative Annulation | Use of inexpensive and abundant metal | acs.org |

| Rh(III) complexes | Annulation of Triazoles | Access to diverse oxazoles from readily available precursors | rsc.org |

| Au(I) or Au(III) complexes | Cycloisomerization | Mild reaction conditions, unique reactivity | researchgate.net |

This table provides examples of catalyst systems that could be adapted and optimized for the synthesis of the target compound.

Catalyst optimization involves screening different metal precursors, ligands, solvents, and reaction temperatures to maximize the yield of the desired product while minimizing the formation of byproducts. The development of heterogeneous or recyclable catalysts is also a key area of research, aligning with the principles of green chemistry by simplifying product purification and reducing waste. For the synthesis of this compound, a robust and recyclable catalyst would be highly desirable for large-scale production.

Spectroscopic and Structural Elucidation of 5 1,1 Biphenyl 4 Yl 2 Phenyloxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and the number of neighboring protons. In the case of 5-(1,1'-Biphenyl)-4-yl-2-phenyloxazole, the aromatic region of the spectrum is of primary interest.

The ¹H NMR spectrum is expected to exhibit a series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm, characteristic of aromatic protons. The protons on the 2-phenyl group are anticipated to show distinct signals. The ortho-protons (adjacent to the oxazole (B20620) ring) would likely appear as a doublet of doublets or a multiplet due to coupling with the meta- and para-protons. The meta- and para-protons would also present as multiplets, typically at slightly higher field (lower ppm) than the ortho-protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| 2-Phenyl (ortho) | 8.0 - 8.2 | m |

| 2-Phenyl (meta, para) | 7.4 - 7.6 | m |

| 4-Biphenyl (protons on ring attached to oxazole) | 7.7 - 7.9 | m |

Note: These are predicted values and may vary based on solvent and experimental conditions. 'm' denotes multiplet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal. For this compound, a number of signals are expected in the aromatic region (typically 120-150 ppm), along with signals for the carbon atoms of the oxazole ring.

The C2 and C5 carbons of the oxazole ring are deshielded due to their proximity to the electronegative oxygen and nitrogen atoms and are expected to resonate at lower field (higher ppm values), potentially in the range of 150-165 ppm. The C4 carbon, being attached to the biphenyl (B1667301) group, will also be in this region. The quaternary carbons of the biphenyl and phenyl rings (the points of attachment) will generally show weaker signals and will be located in the 130-145 ppm range. The protonated aromatic carbons will appear in the 125-130 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Oxazole C2 | 160 - 165 |

| Oxazole C4 | 140 - 145 |

| Oxazole C5 | 150 - 155 |

| Aromatic CHs | 125 - 130 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To resolve the ambiguities arising from signal overlap in one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This would be instrumental in tracing the connectivity of protons within each of the phenyl and biphenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is particularly powerful for identifying the connectivity between different fragments of the molecule, for example, confirming the attachment of the phenyl group to the C2 position of the oxazole and the biphenyl group to the C4 position by observing correlations between the protons on these rings and the carbons of the oxazole ring.

Through a combined analysis of these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the molecular structure of this compound.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber.

For this compound, the FT-IR spectrum is expected to be dominated by bands corresponding to the vibrations of the aromatic rings and the oxazole heterocycle.

Aromatic C-H Stretching: Sharp bands are expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

Aromatic C=C Stretching: A series of bands of variable intensity are anticipated in the 1600-1450 cm⁻¹ region, characteristic of the phenyl and biphenyl rings.

Oxazole Ring Vibrations: The C=N stretching vibration of the oxazole ring is expected to appear in the 1650-1550 cm⁻¹ region. The C-O-C stretching vibrations of the oxazole ring typically give rise to strong bands in the 1250-1020 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations appear in the 900-675 cm⁻¹ region, and their positions can provide information about the substitution pattern of the aromatic rings.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C=N Stretch (Oxazole) | 1650 - 1550 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-O-C Stretch (Oxazole) | 1250 - 1020 | Strong |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, and the resulting spectrum provides information about molecular vibrations. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

In the Raman spectrum of this compound, the symmetric vibrations of the aromatic rings are expected to be particularly strong.

Aromatic Ring Breathing Modes: Symmetrical "breathing" modes of the phenyl and biphenyl rings often give rise to strong and sharp bands in the Raman spectrum, typically around 1000 cm⁻¹ and 1600 cm⁻¹.

Oxazole Ring Vibrations: The symmetric stretching vibrations of the oxazole ring will also be Raman active.

C-C Stretching between Rings: The stretching vibration of the C-C single bond connecting the two phenyl rings in the biphenyl moiety is expected to be a weak to medium band in the Raman spectrum.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

No experimental mass spectrometry data for this compound has been found in the surveyed literature. The molecular formula of this compound is C27H19NO. A high-resolution mass spectrometry analysis would be required to confirm this formula by providing a highly accurate mass measurement.

The fragmentation pattern in electron ionization mass spectrometry would be expected to show characteristic cleavages of the oxazole ring and the biphenyl moiety. Typically, oxazole rings can undergo fragmentation through the loss of CO or HCN, and biphenyl compounds can show fragments corresponding to the individual phenyl rings. wordpress.com However, without experimental data, a definitive fragmentation pathway cannot be described.

Electronic Absorption and Emission Spectroscopy for Photophysical Response Profiling

Specific photophysical data, including UV-Vis absorption and fluorescence emission spectra for this compound, are not available in the current scientific literature. The study of related compounds containing biphenyl and phenyl-oxazole moieties suggests that this molecule would likely exhibit absorption in the ultraviolet region and potentially fluoresce, but precise wavelengths and quantum yields are undetermined. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Absorption Studies

There are no published UV-Vis absorption spectra for this compound. Such a study would reveal the wavelengths of maximum absorption (λmax), which are influenced by the conjugated π-electron system extending across the phenyl, oxazole, and biphenyl groups. msu.edusharif.edu The molar absorptivity at these wavelengths could be determined using the Beer-Lambert law. oecd.org

Fluorescence Emission Spectroscopy and Quantum Yield Determination Methodologies

Experimental fluorescence emission spectra and quantum yield data for this compound are not documented. A fluorescence spectroscopy study would identify the emission wavelength range and the wavelength of maximum emission intensity. uci.eduthermofisher.com

The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, would typically be determined using a comparative method. nih.gov This involves comparing the integrated fluorescence intensity of a dilute solution of the sample to that of a standard with a known quantum yield, under identical experimental conditions. nih.gov Without experimental data, the fluorescence efficiency of this compound remains unknown.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformation Analysis

There are no published reports on the single-crystal X-ray diffraction of this compound. This analytical technique is essential for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the molecule. nih.govmdpi.com Such an analysis would provide definitive information on the planarity of the oxazole ring and the dihedral angle between the two phenyl rings of the biphenyl group. nih.govaps.org

Computational and Theoretical Investigations of 5 1,1 Biphenyl 4 Yl 2 Phenyloxazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods allow for the determination of stable conformations, bond lengths, bond angles, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a popular and effective method for studying the ground state properties of medium to large-sized molecules due to its balance of accuracy and computational cost. irjweb.comnih.gov DFT calculations are used to optimize the molecular geometry of 5-(1,1'-Biphenyl)-4-yl-2-phenyloxazole, finding the lowest energy arrangement of its atoms.

The optimized geometry reveals the planarity and rotational barriers of the constituent rings. The biphenyl (B1667301) group, for instance, will have a certain dihedral angle between its two phenyl rings, which is a result of the balance between steric hindrance and π-conjugation. Similarly, the dihedral angles between the oxazole (B20620) ring and its phenyl and biphenyl substituents are crucial in determining the extent of electronic communication throughout the molecule.

Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-O1 (oxazole) | 1.36 Å |

| Bond Length | C5-O1 (oxazole) | 1.38 Å |

| Bond Length | C2-N3 (oxazole) | 1.31 Å |

| Bond Length | C4-N3 (oxazole) | 1.40 Å |

| Bond Length | C4-C5 (oxazole) | 1.37 Å |

| Bond Angle | C2-O1-C5 | 105.2° |

| Bond Angle | O1-C2-N3 | 115.1° |

Note: The data in this table is illustrative and based on typical values for similar compounds studied with DFT.

For even higher accuracy in determining electronic structure, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality results for electronic energies and properties. These methods are particularly useful for understanding electron correlation effects, which can be important in conjugated systems. Due to their computational expense, they are often used to validate the results of DFT calculations for a given class of molecules.

Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

For this compound, the HOMO is expected to be delocalized across the π-conjugated system, with significant contributions from the biphenyl and phenyl moieties. The LUMO is also anticipated to be a π*-orbital, distributed across the aromatic framework, particularly the oxazole ring and its substituents. The spatial distribution of these orbitals can be visualized to understand which parts of the molecule are most involved in electronic transitions. jmaterenvironsci.com

A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited, which often corresponds to absorption of light at longer wavelengths (red-shifted). The calculated energies of these orbitals and their gap are crucial for predicting the molecule's electronic absorption spectrum and its potential as an organic semiconductor or chromophore.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -2.15 |

Note: The data in this table is illustrative and based on typical values for similar compounds studied with DFT.

Excited-State Dynamics and Photophysical Process Simulations

Understanding the behavior of a molecule after it absorbs light is the domain of excited-state dynamics. Computational methods can simulate these processes, providing insights into fluorescence, phosphorescence, and other photophysical phenomena.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules. mdpi.com It can predict the energies of electronic transitions, which correspond to the absorption of light. nih.gov By calculating the energies and oscillator strengths of the lowest-lying singlet excited states, the UV-Visible absorption spectrum of this compound can be simulated.

Table 3: Predicted Electronic Transitions of this compound using TD-DFT

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 330 | 0.85 | HOMO → LUMO (95%) |

| S0 → S2 | 295 | 0.21 | HOMO-1 → LUMO (78%) |

Note: The data in this table is illustrative and based on typical values for similar compounds studied with TD-DFT.

The electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT and TD-DFT to simulate the effects of different solvents on the electronic spectra of this compound. mdpi.com

These calculations can predict how the absorption and emission wavelengths will shift in solvents of varying polarity. Generally, for molecules with a significant change in dipole moment upon excitation, a red shift (bathochromic shift) is observed in more polar solvents for the emission spectrum. Understanding these solvent effects is crucial for designing molecules for specific applications, such as fluorescent probes and sensors, where the response to the environment is a key feature. urfu.ru

Conformational Analysis and Molecular Flexibility Studies

The molecular structure of this compound features several single bonds, allowing for considerable conformational flexibility. The most significant contributions to this flexibility arise from the torsional rotations around the C-C single bonds connecting the phenyl and biphenyl substituents to the central oxazole ring, as well as the rotation around the C-C single bond linking the two phenyl rings of the biphenyl moiety.

Furthermore, the rotations of the phenyl and biphenyl groups relative to the oxazole ring introduce additional degrees of conformational freedom. The bulky nature of these substituents can lead to steric interactions that influence the preferred rotational angles. Computational methods, such as Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of this molecule. By systematically varying the key dihedral angles and calculating the corresponding energies, a conformational map can be generated. This analysis allows for the identification of the global minimum energy conformation, as well as other low-energy conformers that may be populated at ambient temperatures. The energy barriers between these conformers can also be calculated to understand the dynamics of their interconversion.

A hypothetical conformational analysis of this compound would involve defining the following key dihedral angles for investigation:

τ1: The angle of rotation around the single bond connecting the biphenyl group to the C5 position of the oxazole ring.

τ2: The angle of rotation around the single bond connecting the phenyl group to the C2 position of the oxazole ring.

τ3: The dihedral angle between the two phenyl rings of the biphenyl moiety.

Table 1: Hypothetical Torsional Energy Barriers for Key Rotations in this compound

| Torsional Rotation | Dihedral Angle | Hypothetical Energy Barrier (kcal/mol) | Notes |

| Biphenyl-Oxazole | τ1 | 4 - 8 | Steric hindrance between the biphenyl group and the oxazole ring would influence this barrier. |

| Phenyl-Oxazole | τ2 | 3 - 7 | The rotational barrier is expected to be influenced by the electronic and steric interactions with the oxazole core. |

| Biphenyl Internal | τ3 | 1.5 - 3 | This value is based on known rotational barriers for biphenyl and its derivatives. rsc.orgresearchgate.netsemanticscholar.orgcomporgchem.com |

Prediction of Spectroscopic Parameters and Comparative Validation with Experimental Data

Computational quantum chemical methods, particularly DFT and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. elsevierpure.commdpi.comnih.govnih.govresearchgate.netnih.govresearchgate.net These theoretical predictions can be compared with experimental data for validation of the computational methodology and to aid in the interpretation of experimental spectra.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can provide accurate predictions of 1H and 13C NMR chemical shifts. chegg.comunn.edu.ng For this compound, the predicted chemical shifts would be influenced by the aromaticity of the phenyl and oxazole rings, as well as the through-space effects arising from the molecule's specific conformation. A comparison between the calculated and experimental NMR spectra would be crucial for confirming the molecular structure and understanding the electronic distribution.

Table 2: Hypothetical Predicted vs. Experimental 1H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Predicted (DFT) | Experimental |

| Oxazole-H | 7.8 - 8.2 | Data not available |

| Phenyl-H (ortho) | 7.9 - 8.3 | Data not available |

| Phenyl-H (meta, para) | 7.3 - 7.6 | Data not available |

| Biphenyl-H | 7.4 - 7.9 | Data not available |

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with a good degree of accuracy. researchgate.netnih.govresearchgate.netajchem-a.com The calculated IR spectrum for this compound would show characteristic peaks for the C-H stretching and bending vibrations of the aromatic rings, the C=N and C=C stretching of the oxazole ring, and the C-O-C stretching of the oxazole ether linkage. Comparing the predicted vibrational frequencies with an experimental IR spectrum would help in assigning the observed absorption bands to specific molecular motions.

Table 3: Hypothetical Predicted vs. Experimental IR Frequencies (cm-1) for Key Vibrational Modes of this compound

| Vibrational Mode | Predicted (DFT) | Experimental |

| Aromatic C-H Stretch | 3100 - 3000 | Data not available |

| C=N Stretch (Oxazole) | 1650 - 1600 | Data not available |

| C=C Stretch (Aromatic) | 1600 - 1450 | Data not available |

| C-O-C Stretch (Oxazole) | 1100 - 1000 | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum in the UV-Vis region is determined by the electronic transitions between molecular orbitals. TD-DFT is a widely used method for predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. mdpi.comnih.govresearchgate.netresearchgate.net For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the extensive conjugated system formed by the phenyl, oxazole, and biphenyl moieties. The predicted λmax values can be compared with experimental measurements to validate the theoretical model and to understand the nature of the electronic transitions.

Table 4: Hypothetical Predicted vs. Experimental UV-Vis Absorption Maxima (λmax, nm) for this compound

| Electronic Transition | Predicted (TD-DFT) | Experimental |

| π → π | 300 - 350 | Data not available |

| n → π | 250 - 290 | Data not available |

The validation of these predicted spectroscopic parameters against experimental data is a critical step. A strong correlation between the theoretical and experimental values would lend confidence to the computational model and the understanding of the molecule's structural and electronic properties. Discrepancies between the predicted and experimental data can often be informative, pointing to specific intermolecular interactions in the experimental conditions (e.g., solvent effects) that were not fully accounted for in the theoretical calculations.

Research Applications of 5 1,1 Biphenyl 4 Yl 2 Phenyloxazole in Advanced Materials Science

Optoelectronic Materials Development

The development of novel organic materials is crucial for advancing optoelectronic technologies. The biphenyl-phenyloxazole scaffold offers a versatile platform for tuning electronic and optical properties through chemical modification, making it an attractive candidate for active components in various organic electronic devices.

Investigation as Active Components in Organic Light-Emitting Diodes (OLEDs)

While direct research on 5-(1,1'-Biphenyl)-4-yl-2-phenyloxazole in OLEDs is limited, the broader class of biphenyl-oxadiazole and biphenyl-oxazole derivatives has been investigated for their potential in these devices. For instance, a related compound, 2-(4-biphenylyl)-5-(4-tert-butyl-phenyl)-1,3,4-oxadiazole (PBD), has been utilized as a buffer layer between the hole-injecting and hole-transporting layers in OLEDs. The introduction of a thin PBD layer was found to improve the balance of charge carriers within the active layer, leading to a significant enhancement in electroluminescent efficiency.

The incorporation of oxazole-containing side groups in other complex organic emitters has been shown to help maintain charge balance, even at high current densities, which is a critical factor for stable and efficient OLED performance. rsc.org These findings suggest that this compound, with its biphenyl (B1667301) and phenyloxazole units, could potentially serve as an emissive or charge-transporting material in OLEDs. The biphenyl group is known to enhance thermal stability and hole transport, while the phenyloxazole moiety can contribute to electron transport and blue emission, a sought-after characteristic for display and lighting applications.

To illustrate the potential performance, a hypothetical data table for an OLED device incorporating a biphenyl-oxazole derivative as the emissive layer is presented below. This data is based on typical performance characteristics observed for this class of materials.

| Parameter | Value |

| Device Structure | ITO / Hole Injection Layer / Hole Transport Layer / Emissive Layer (Biphenyl-Oxazole Derivative) / Electron Transport Layer / Electron Injection Layer / Al |

| Emission Color | Blue |

| Maximum Luminance (cd/m²) | > 1000 |

| Current Efficiency (cd/A) | 3 - 5 |

| External Quantum Efficiency (%) | 4 - 6 |

| Turn-on Voltage (V) | < 5 |

Exploration in Organic Photovoltaic (OPV) Devices

The application of biphenyl derivatives in organic solar cells has been an area of active research. researchgate.net The fundamental principle of OPVs relies on the efficient generation of excitons upon light absorption and their subsequent dissociation into free charge carriers at a donor-acceptor interface. The performance of these devices is heavily dependent on the optical and electronic properties of the active layer materials.

While specific studies on this compound in OPVs are not widely reported, the constituent moieties suggest potential utility. The biphenyl unit can contribute to good film-forming properties and thermal stability, which are crucial for device longevity. The extended conjugation of the molecule allows for absorption of light in the UV-visible region, a prerequisite for a solar cell material. The phenyloxazole core could act as an electron-accepting component when blended with a suitable electron-donating polymer or small molecule. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of this compound would be critical in determining its suitability as either a donor or an acceptor material in a bulk heterojunction solar cell.

A summary of key parameters for a hypothetical OPV device utilizing a biphenyl-phenyloxazole derivative is provided in the table below, based on typical values for similar organic electronic materials.

| Parameter | Value |

| Device Architecture | Bulk Heterojunction |

| Active Layer Blend | Polymer Donor : Biphenyl-Phenyloxazole Derivative |

| Power Conversion Efficiency (PCE) (%) | 4 - 7 |

| Open-Circuit Voltage (Voc) (V) | 0.8 - 1.0 |

| Short-Circuit Current Density (Jsc) (mA/cm²) | 8 - 12 |

| Fill Factor (FF) (%) | 60 - 70 |

Role in Other Organic Electronic Systems (e.g., Organic Field-Effect Transistors)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely dictated by the charge carrier mobility of the organic semiconductor used as the active layer. researchgate.netsemanticscholar.org Biphenyl-containing molecules have been explored as high-mobility p-type semiconductors in OFETs. researchgate.net

The planar structure and extended π-system of this compound could facilitate intermolecular π-π stacking in the solid state, which is essential for efficient charge transport. The nature of the charge transport (p-type, n-type, or ambipolar) would depend on the relative energy levels of its HOMO and LUMO with respect to the work functions of the source and drain electrodes. Theoretical calculations and experimental characterization of thin films of this material would be necessary to fully elucidate its charge transport properties. The charge carrier mobility is a key metric for OFET performance, and for many organic semiconductors, it is in the range of 10⁻⁵ to 1 cm²/Vs.

The following table outlines the expected characteristics of an OFET based on a biphenyl-phenyloxazole semiconductor.

| Parameter | Value |

| Device Configuration | Bottom-gate, Top-contact |

| Active Material | This compound |

| Dielectric Layer | SiO₂ |

| Charge Carrier Mobility (µ) (cm²/Vs) | 10⁻³ - 10⁻¹ |

| On/Off Current Ratio | > 10⁵ |

| Threshold Voltage (Vth) (V) | -10 to +10 |

Fluorescent Probes and Chemical Sensor Development

The inherent fluorescence of many organic molecules, including those with biphenyl and oxazole (B20620) scaffolds, makes them attractive for the development of chemical sensors. These sensors can detect the presence of specific analytes through changes in their fluorescence properties.

Principles of Fluorescence-Based Sensing Mechanisms in Material Systems

Fluorescence-based sensing relies on the interaction between a fluorescent probe (fluorophore) and an analyte, which results in a detectable change in the fluorescence signal. nih.gov Several mechanisms can be exploited for this purpose, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and intramolecular charge transfer (ICT).

In a PET-based sensor, the presence of an analyte can either quench or enhance the fluorescence by modulating the electron transfer process between a receptor unit and the fluorophore. For FRET-based sensors, the binding of an analyte can alter the distance or spectral overlap between a donor and an acceptor fluorophore, leading to a change in the energy transfer efficiency and, consequently, the fluorescence emission. ICT-based sensors often exhibit changes in their emission wavelength (solvatochromism) in response to changes in the local environment's polarity, which can be induced by the binding of an analyte. The design of a fluorescent probe involves coupling a recognition unit (receptor) that selectively binds to the target analyte with a signaling unit (the fluorophore).

Design Considerations for Environmental or Chemical Sensing Applications

For this compound to function as a fluorescent probe, it would typically be functionalized with a specific recognition moiety that can selectively interact with the target analyte. The choice of the recognition group is critical and depends on the analyte of interest (e.g., metal ions, anions, or neutral molecules).

The biphenyl-phenyloxazole core would serve as the fluorophore. Its photophysical properties, such as absorption and emission wavelengths, quantum yield, and lifetime, would be modulated by the binding event at the recognition site. For example, the introduction of a chelating group could make the compound sensitive to specific metal ions. Upon coordination with a metal ion, conformational changes or electronic perturbations could lead to a "turn-on" or "turn-off" fluorescence response. researchgate.net

Key design considerations for developing a fluorescent sensor based on this scaffold include:

Selectivity: The recognition unit must bind strongly and selectively to the target analyte over other potentially interfering species.

Sensitivity: The probe should exhibit a significant change in its fluorescence signal even at low concentrations of the analyte, enabling a low limit of detection.

Response Time: The binding and subsequent signaling should occur rapidly for real-time monitoring.

Photostability: The fluorophore should be resistant to photobleaching to ensure reliable and repeatable measurements.

Solubility: The probe must be soluble in the medium where the sensing will take place (e.g., aqueous solutions for environmental or biological applications).

The inherent fluorescence of biphenyl and oxazole derivatives, often in the blue region of the spectrum, provides a good starting point for the development of such sensors. nih.govurfu.ru Further research would be needed to synthesize and characterize functionalized derivatives of this compound to explore their potential in chemical sensing applications.

Advanced Organic Materials for Specialized Functions

The rigid and planar structure of the biphenyl unit, combined with the electron-accepting nature of the oxazole ring, makes this compound a promising candidate for the development of advanced organic materials with tailored functions.

Exploration as Structural Units in Polymeric and Oligomeric Systems

The incorporation of specific molecular motifs into polymer and oligomer backbones is a key strategy for tuning the properties of the resulting materials. The this compound scaffold possesses several features that make it an attractive structural unit for polymerization. The biphenyl group can enhance the thermal stability and solubility of polymers in organic solvents. nih.govresearchgate.net For instance, polymers derived from vinylbiphenyl monomers have demonstrated high thermal stability and desirable insulating properties. mdpi.com The introduction of bulky pendant groups like the biphenyl unit can also disrupt polymer chain packing, thereby improving solubility. nih.gov

Polymers containing oxadiazole or imidazole (B134444) rings, which are structurally related to the oxazole in the target compound, have been investigated for their electronic and photophysical properties. For example, poly(1,3-bis(phenyl-1,3,4-oxadiazole)) derivatives have been studied for their luminescence. researchgate.net Similarly, the synthesis of poly(tetraphenylimidazole)s has been reported for applications such as ion sensing. digitellinc.com These studies suggest that incorporating the this compound unit could lead to polymers with a combination of high thermal stability, good processability, and interesting optoelectronic properties.

Oligomers containing repeating units of functional molecules are also of great interest as they can exhibit ordered structures, known as foldamers. The synthesis of oligomers from trans-(4S,5R)-4-carboxy-5-methyloxazolidin-2-ones has been shown to produce folded structures. ias.ac.in This suggests a potential for oligomers of this compound derivatives to form well-defined secondary structures, which could be exploited in areas such as molecular recognition and self-assembly.

Table 1: Potential Properties of Polymers Incorporating Biphenyl-Oxazole Units

| Property | Potential Advantage Conferred by the Biphenyl-Oxazole Unit | Representative Analogous Polymer System |

| Thermal Stability | The rigid biphenyl group can increase the decomposition temperature of the polymer. | Poly[4,4′-biphenylylene(α-phenylvinylene)] (PBPPV) organic-chemistry.org |

| Solubility | The bulky biphenyl substituent can disrupt chain packing, enhancing solubility in common organic solvents. | Poly(2,2′-diphenylbiphenyl-4,4′-ylenevinylene) derivatives nih.gov |

| Luminescence | The conjugated system of the biphenyl and oxazole rings can lead to blue light emission. | Poly[4,4′-biphenylylene(α-phenylvinylene)] (PBPPV) organic-chemistry.org |

| Electron Transport | The electron-deficient nature of the oxazole ring could facilitate electron transport in electronic devices. | 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD) in devices wordpress.com |

Utility in Supramolecular Assemblies and Self-Assembled Structures

Supramolecular chemistry, which involves the study of non-covalent interactions, offers a bottom-up approach to the construction of complex and functional materials. The structure of this compound is well-suited for directing self-assembly processes. The large, aromatic surface of the biphenyl group can promote π-π stacking interactions, which are a major driving force for the self-assembly of many organic molecules. For example, biphenyl-tripeptide compounds have been shown to self-assemble into nanofibrous hydrogels. nih.govresearchgate.net Furthermore, the introduction of a biphenyl moiety into L-phenylalanine-based molecules can induce the formation of super-helical structures in their self-assemblies. researchgate.net

The oxazole ring in the target compound can also participate in intermolecular interactions. While it is a weaker base than imidazole, the nitrogen atom of the oxazole ring can still act as a hydrogen bond acceptor. wikipedia.org Oxazole-containing peptides are found in nature and often exhibit specific self-assembly behaviors. mdpi.com Research on azobiphenyl urea (B33335) derivatives has shown that hydrogen bonding plays a crucial role in the formation of sheet-like self-assembled morphologies. acs.org Therefore, it is conceivable that this compound could form a variety of supramolecular structures, such as nanofibers, gels, or liquid crystals, driven by a combination of π-π stacking from the biphenyl and phenyl groups and directional interactions involving the oxazole ring.

Application in Nonlinear Optics (NLO) Research

Materials with strong nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical data storage and optical switching. ias.ac.in Organic molecules with extended π-conjugation and donor-acceptor character are promising candidates for NLO materials. The this compound molecule possesses these features. The biphenyl and phenyl groups act as electron-rich (donor) systems, while the oxazole ring can function as an electron-accepting moiety.

Research on structurally similar compounds has demonstrated the potential of this molecular architecture for NLO applications. For instance, the Z-scan technique has been used to investigate the NLO properties of 1,3,4-oxadiazole (B1194373) derivatives, revealing their potential for optical limiting. ias.ac.in Similarly, a study on 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, which also features linked aromatic and heterocyclic rings, confirmed its NLO properties, including a negative nonlinear refractive index indicative of self-defocusing. researchgate.netresearchgate.net Computational studies on benzoxazoles have also shown that the presence of multiple benzoxazole (B165842) units can significantly enhance the molecular hyperpolarizability, a key parameter for NLO activity. dnu.dp.ua These findings strongly suggest that this compound is a promising candidate for NLO research. Theoretical calculations could further elucidate its hyperpolarizability and predict its NLO response. researchgate.netku.ac.ae

Table 2: Representative Third-Order NLO Properties of Structurally Related Compounds Measured by Z-scan

| Compound | Nonlinear Absorption Coefficient (β) | Nonlinear Refractive Index (n₂) | Third-Order Susceptibility (χ⁽³⁾) | Reference |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | 4.044 × 10⁻¹ cm/W | -2.89 × 10⁻⁶ cm²/W | 2.2627 × 10⁻⁶ esu | researchgate.netresearchgate.net |

| Orange IV (azobenzene derivative) | Exhibited excited state absorption | Exhibited negative refraction | Not specified | ibm.com |

| 1,3,4-Oxadiazole derivative (with bromine) | Exhibited strong optical limiting | Not specified | Not specified | ias.ac.in |

Note: The NLO properties are highly dependent on the experimental conditions, such as laser wavelength and pulse duration.

Catalytic Ligands and Synthetic Auxiliaries Research

The development of new ligands is crucial for advancing transition metal-catalyzed reactions, which are fundamental in modern organic synthesis. Chiral ligands are particularly important for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The structure of this compound suggests its potential use as a ligand in catalysis.

The biphenyl group provides a rigid scaffold and steric bulk, which are often desirable features in a ligand as they can influence the selectivity of a reaction. The oxazole ring contains a nitrogen atom with a lone pair of electrons that can coordinate to a metal center. While oxazoles are less basic and generally weaker ligands than their non-aromatic counterparts, oxazolines, they have been used in catalysis. For example, direct C-H arylation of oxazoles can be achieved using palladium and copper catalysts, indicating that oxazoles can interact with these metals. nih.gov

More closely related are the biphenylphosphine-oxazoline (BiphPHOX) ligands, which have been successfully employed in a variety of asymmetric catalytic reactions, including hydrogenations. nih.govresearchgate.net In these ligands, the nitrogen of the oxazoline (B21484) ring and a phosphorus atom attached to the biphenyl group coordinate to the metal. While this compound lacks a phosphine (B1218219) group, the nitrogen of the oxazole ring could still act as a coordination site. The development of oxalohydrazide-based ligands for copper-catalyzed cross-coupling reactions further demonstrates that nitrogen- and oxygen-containing functional groups can be effective in ligand design. digitellinc.com The potential of this compound or its derivatives as ligands in reactions like Suzuki-Miyaura cross-coupling or C-H activation warrants further investigation.

Future Research Trajectories and Interdisciplinary Challenges for Biphenyl Substituted Oxazoles

Development of Novel and Economically Viable Synthetic Routes with Enhanced Sustainability

The synthesis of biphenyl (B1667301) oxazole (B20620) derivatives has traditionally relied on multi-step procedures. Modern synthetic chemistry is increasingly focused on efficiency, economic viability, and sustainability. A pivotal method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction, which facilitates the linkage of a bromo-phenyloxazole with various boronic acids in a mixed solvent system. rsc.orgnih.gov This palladium-catalyzed reaction is noted for its mild conditions and is a cornerstone for creating libraries of biphenyl oxazole derivatives. rsc.orgnih.gov

Future research must prioritize the development of more sustainable and economically sound synthetic pathways. Key areas of focus include:

Green Solvents and Catalysts: Moving away from traditional organic solvents towards greener alternatives like water or ionic liquids is crucial. researchgate.netnih.gov Research into heterogeneous catalysts, such as palladium supported on magnetic nanoparticles (e.g., Fe₃O₄), offers a promising route to catalysts that are easily recoverable and reusable, enhancing both the economic and environmental profile of the synthesis. researchgate.netnanomaterchem.comresearchgate.net The use of β-cyclodextrins and their derivatives as catalysts also presents an available, non-toxic, and renewable option. researchgate.net

Energy-Efficient Methods: Exploring energy-efficient techniques like microwave-assisted and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net For instance, ultrasound-assisted methods have been shown to increase yields from 69% to 90% while reducing reaction time from hours to minutes. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Biphenyl Oxazole and Related Heterocycles

Methodology Key Features Advantages Challenges/Future Work Reference Suzuki-Miyaura Coupling Pd-catalyzed cross-coupling of bromo-oxazoles and boronic acids. High yields, mild conditions, good functional group tolerance. Homogeneous catalyst recovery, cost of palladium. [19, 20] van Leusen Reaction Reaction of aldehydes with TosMIC in an ionic liquid. One-pot synthesis, eco-friendly (reusable solvent), broad substrate scope. Requires specific TosMIC reagent. nih.gov Magnetic Nanoparticle Catalysis Using catalysts like Fe₃O₄@SiO₂-APA-amide/imid-NiCl₂. Catalyst is easily separable and reusable, eco-friendly. Synthesis of the nanocatalyst itself can be complex. [10, 17] Ultrasound-Assisted Synthesis Use of ultrasonic waves to facilitate reactions. Drastically reduced reaction times, increased yields, energy efficiency. Scalability for industrial production. jsynthchem.com

Advanced Spectroscopic Characterization Techniques for Dynamic Processes and Transient States

Understanding the behavior of 5-(1,1'-Biphenyl)-4-yl-2-phenyloxazole in its excited state is fundamental to its application in optoelectronics. While standard techniques like UV-Vis absorption, fluorescence, FT-IR, and NMR spectroscopy are used for basic characterization, they are insufficient for probing the ultrafast dynamic processes that govern the material's function. globalresearchonline.net

Future research must employ advanced spectroscopic techniques to investigate these transient phenomena:

Femtosecond Transient Absorption Spectroscopy (fs-TAS): This powerful technique is essential for monitoring the kinetics of electron transfer and other ultrafast processes in photocatalysis and organic electronics. rsc.org By applying fs-TAS, researchers can elucidate the mechanisms of photogenerated carriers and interfacial electron transfer in materials containing biphenyl oxazoles. rsc.org Studies on related systems have identified fast relaxation processes with characteristic times of 0.3–2.0 picoseconds. nih.gov

Time-Resolved Fluorescence Spectroscopy: Techniques like femtosecond fluorescence upconversion can reveal the dynamics of excited-state intramolecular proton transfer (ESIPT) and other relaxation pathways, with resolutions down to 150 femtoseconds. nih.govresearchgate.net This is crucial for understanding how the molecular environment affects fluorescence lifetime and quantum yield.

Solvatochromism Studies: The sensitivity of the fluorescence emission of some oxazole derivatives to solvent polarity indicates an intramolecular charge transfer (ICT) character in the excited state. hkbu.edu.hknih.gov Systematically studying this solvatochromism provides insight into the change in dipole moment upon excitation, a key parameter for designing sensors and optoelectronic devices. hkbu.edu.hknih.gov

These advanced methods will allow for the direct observation of electron and energy transfer events, intersystem crossing, and conformational changes on the femtosecond to nanosecond timescale, providing a complete picture of the photophysical dynamics.

Multiscale Computational Modeling and Predictive Analytics for Material Design

Computational modeling is an indispensable tool for accelerating the design and discovery of new materials by predicting their properties before synthesis. kit.edu For complex organic systems like biphenyl-substituted oxazoles, a hierarchical multiscale approach is necessary to bridge the gap from molecular structure to device performance. uth.grarizona.edu

Future research in this area should focus on several key aspects:

Hierarchical Workflow Integration: A typical workflow involves using quantum mechanical methods like Density Functional Theory (DFT) to calculate molecular-level properties and electronic couplings. kit.eduuth.gr This data then feeds into classical atomistic simulations (Molecular Dynamics) to model the morphology of thin films, which in turn informs kinetic Monte Carlo simulations to predict charge transport and device characteristics. kit.eduuth.grarizona.edu Refining these integrated workflows is a primary challenge.

Predictive Analytics and Machine Learning: Incorporating machine learning algorithms, such as Bayesian Optimization, into modeling can accelerate the discovery of optimal molecular structures and crystalline polymorphs. cornell.edu This can reduce the need for computationally expensive simulations on a vast number of candidates, focusing efforts on the most promising materials. cornell.edu Understanding polymorphism is critical, as slight variations in molecular packing can drastically alter charge carrier mobility. cornell.edu

Modeling Complex Phenomena: Advanced models are needed to simulate complex processes like triplet-triplet annihilation (TTA) and triplet-polaron quenching, which are crucial for the performance and lifetime of phosphorescent OLEDs (PhOLEDs). kit.edu Such models can predict phenomenological quenching rates, which can then be validated against experimental data. kit.edu

Table 2: Hierarchy of Computational Modeling Techniques for Organic Electronics

Modeling Scale Technique Predicted Properties Application to Biphenyl Oxazoles Reference Quantum Mechanical Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT) Electronic structure, absorption/emission spectra, excited states, electronic couplings. Rationalize experimental photophysics, predict color and efficiency. [1, 34, 41] Atomistic Molecular Dynamics (MD) Material morphology, molecular packing, thin-film structure, polymorphism. Predict how molecules arrange in a solid film, impacting charge transport. [1, 2] Mesoscale/Device Kinetic Monte Carlo (KMC) Charge carrier mobility, recombination rates, device efficiency. Simulate overall device performance based on molecular and morphological data. [1, 4, 5]

Exploration of New Application Domains in Emerging Technologies and Cross-Disciplinary Fields

The inherent properties of biphenyl-substituted oxazoles make them suitable for a variety of applications, primarily in organic electronics and medicinal chemistry. rsc.orguth.grnih.gov Future research should aim to expand their use into new and emerging technological and cross-disciplinary fields.

Organic Electronics: Beyond standard OLEDs, these compounds are candidates for advanced applications like flexible displays, organic thin-film transistors (OTFTs), and organic photovoltaics (OPVs). rsc.orguth.gr Their high thermal stability and wide bandgap make them particularly suitable as host materials in blue phosphorescent OLEDs. ktu.eduresearchgate.net

Fluorescent Probes and Sensors: The sensitivity of the fluorescence of some oxazole derivatives to their local environment (e.g., polarity, pH) makes them excellent candidates for developing highly specific chemical sensors and biological probes. researchgate.netnih.govmdpi.comnih.gov Research can focus on designing molecules that exhibit a "turn-on" or "turn-off" fluorescence response to specific ions (like Zn²⁺), pH changes, or binding to biomolecules like DNA or lipids. nih.govresearchgate.netnih.gov This opens up applications in live-cell imaging and diagnostics. nih.govresearchgate.net

Photonics and Non-Linear Optics: The π-conjugated system in these molecules can give rise to significant non-linear optical (NLO) properties, such as two-photon absorption (2PA). nih.gov Materials with high 2PA cross-sections are valuable for applications in multiphoton microscopy, photodynamic therapy, and optical data storage. nih.govresearchgate.net

The development of these applications requires a cross-disciplinary approach, integrating expertise from chemistry, materials science, physics, biology, and engineering.

Integration with Nanoscience and Hybrid Material Systems for Enhanced Functionality

Integrating biphenyl oxazole derivatives with nanoscale materials can create novel hybrid systems with enhanced or entirely new functionalities. This synergy between molecular design and nanoscience is a key trajectory for future research.

Hybrid Organic-Inorganic Nanomaterials: A promising avenue is the creation of hybrid materials by attaching biphenyl oxazole molecules as organic semiconductor ligands to inorganic semiconductor quantum dots (QDs). nih.gov Such hybrids can exhibit unique properties like efficient energy transfer, upconversion, or thermally activated delayed fluorescence, which are not present in the individual components. nih.gov These systems could be used to improve the efficiency of light-emitting devices or solar cells. mdpi.comresearchgate.netbohrium.com

Nanostructured Thin Films: The performance of organic electronic devices is highly dependent on the molecular organization and morphology of the active thin film. nih.govacs.org Techniques like physical vapor deposition (PVD) and Langmuir-Blodgett can be used to create highly ordered, nanostructured films. acs.orgcnr.it Controlling the nanoscale morphology can optimize charge transport, reduce recombination losses, and enhance luminescence efficiency. nih.gov Future work will involve using soft nanostructured films, such as those made from lipids, to direct the self-assembly of functional oxazole derivatives into hierarchical structures. nih.gov

Theranostic Nanoparticles: In the biomedical field, biphenyl oxazoles can be functionalized onto nanoparticles (e.g., magnetic nanoparticles, polymeric micelles, or QDs) to create theranostic agents. nanomaterchem.commdpi.comjsynthchem.com These systems can simultaneously act as imaging agents (via the fluorescence of the oxazole) and as drug delivery vehicles, allowing for the tracking and treatment of diseases like cancer. mdpi.com

This integration with nanoscience pushes the application of these molecules beyond simple thin films into the realm of complex, multifunctional material systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(1,1'-Biphenyl)-4-yl-2-phenyloxazole, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) to form the biphenyl moiety, followed by cyclization to construct the oxazole ring. Key steps include:

- Using arylboronic acids and halogenated precursors under inert conditions with Pd(PPh₃)₄ as a catalyst .

- Optimizing temperature (80–120°C) and solvent polarity (THF or DMF) to enhance yield and regioselectivity .

- Monitoring reaction progress via TLC or HPLC, with purification by column chromatography .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and substituent positions .

- Mass Spectrometry : High-resolution MS (ESI±) to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis using SHELX software to resolve bond lengths/angles and confirm stereochemistry .

Q. What are the preliminary biological screening protocols for this compound?

- Methodology :

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity .

- Enzyme inhibition : Evaluate IC₅₀ values against kinases or proteases via fluorometric/colorimetric methods .

- Solubility studies : Use DMSO/PBS solutions to determine bioavailability thresholds for further testing .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior and nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., ATP-binding pockets) using AutoDock Vina .

- Solvent effect modeling : PCM or COSMO-RS to assess polarity impacts on solubility and reaction pathways .

Q. How can conflicting data in biological activity assays be resolved?

- Methodology :

- Dose-response validation : Repeat assays with stricter controls (e.g., triplicate runs, blinded analysis) .

- Metabolic stability testing : Use liver microsomes to rule out false positives from compound degradation .

- Structural analogs : Compare activity across derivatives to identify critical pharmacophores .

Q. What advanced techniques characterize intermolecular interactions in solid-state forms of the compound?

- Methodology :

- Mercury CSD analysis : Map π-π stacking and hydrogen-bonding networks in crystal structures .

- Thermogravimetric analysis (TGA) : Assess thermal stability and polymorph transitions .

- Dynamic light scattering (DLS) : Measure aggregation tendencies in solution .

Q. How are catalytic systems optimized for large-scale synthesis without compromising yield?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.